(1R,3S)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol
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Overview
Description
(1R,3S)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[35]nonan-1-ol is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the methoxy and pyrimidinyl groups. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidinyl group can be reduced to form a dihydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets to modulate biological pathways involved in disease processes.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials.
Mechanism of Action
The mechanism of action of (1R,3S)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol can be compared to other spirocyclic compounds with similar structures, such as spiro[3.5]nonane derivatives.
- Other pyrimidinyl-containing compounds can also be considered for comparison, highlighting the unique combination of the spirocyclic core and the pyrimidinyl group in this compound.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
(1R,3S)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-4-5-13-10-16(19-12(2)18-13)20-8-6-17(7-9-20)14(21)11-15(17)22-3/h10,14-15,21H,4-9,11H2,1-3H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCVKOJOBGEMOX-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)N2CCC3(CC2)C(CC3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=NC(=N1)C)N2CCC3(CC2)[C@@H](C[C@@H]3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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